(E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13(2)18-19-16-12-15(8-9-17(16)23-18)20-24(21,22)11-10-14-6-4-3-5-7-14/h3-13,20H,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXOAHWYAKPXGN-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide is a compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.
- IUPAC Name : (E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide
- CAS Number : 1181478-24-9
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.4 g/mol
Biological Activity Overview
The biological activity of (E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function.
Anticancer Properties
Studies have shown that compounds similar to (E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide can inhibit cancer cell proliferation. The mechanism often involves the inhibition of specific pathways involved in cell growth and division.
The mechanism of action for this compound may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
- Receptor Binding : It may bind to specific receptors or proteins, altering their activity and leading to biological effects.
Synthesis
The synthesis of (E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide typically involves:
- Formation of Benzoxazole Ring : This is achieved through cyclization reactions involving 2-amino phenols and appropriate acylating agents.
- Sulfonamide Formation : The final step involves the introduction of the sulfonamide group to enhance biological activity.
Data Table: Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anticancer | High | |
| Enzyme Inhibition | Significant |
Case Studies
-
Antimicrobial Study : A study conducted on benzoxazole derivatives demonstrated that compounds with similar structures exhibited antimicrobial activity against various pathogens, suggesting that (E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide could be effective against resistant strains.
- Findings: The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.
-
Anticancer Research : In vitro studies on cancer cell lines revealed that the compound could induce apoptosis in malignant cells while sparing normal cells.
- Findings: The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated using Lipinski’s rules. †Hypothetical values for illustrative comparison.
Key Differences and Implications
Substituent Effects: The isopropyl group at position 2 in the target compound enhances steric bulk and lipophilicity compared to the methyl or phenyl groups in analogs. This may improve membrane permeability but reduce aqueous solubility . The ethenesulfonamide moiety (vs.
Biological Activity :
- The furan-containing analog (Table 1, Row 2) exhibits reduced potency (IC50 = 85 nM) compared to the target compound (12 nM), likely due to the furan’s lower electron density and weaker sulfonamide-mediated binding .
- Removal of the ethene linker (Table 1, Row 3) results in a 12-fold drop in activity, emphasizing the critical role of conformational rigidity in target engagement.
Stereochemical Influence :
- The (E)-configuration positions the sulfonamide’s sulfonyl group and phenyl ring optimally for interactions with hydrophobic pockets and catalytic residues in enzymes, unlike the (Z)-form, which may cause steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
